molecular formula C17H14N2O2 B11359383 N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11359383
M. Wt: 278.30 g/mol
InChI Key: BYYNVRMAOAANPV-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is an organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 2-methylphenylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-(2-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)18-17(20)15-11-16(21-19-15)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20)

InChI Key

BYYNVRMAOAANPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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